

Gibberellin A4-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gibberellin A4-d2**

Cat. No.: **B12401959**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Gibberellin A4-d2**, a deuterated form of the plant hormone Gibberellin A4. This document is intended to be a comprehensive resource, offering detailed experimental protocols and visualizing key biological pathways and analytical workflows.

Physical and Chemical Properties

Gibberellin A4-d2 is a stable isotope-labeled version of Gibberellin A4 (GA4), a bioactive gibberellin that plays a crucial role in plant growth and development. The deuterium labeling makes it an ideal internal standard for precise quantification of endogenous gibberellins in complex biological matrices using mass spectrometry-based methods.^{[1][2]} Its physical and chemical properties are largely comparable to its non-labeled counterpart.

Table 1: General Properties of **Gibberellin A4-d2**

Property	Value
Chemical Name	(1 α ,2 β ,4 α ,4 β ,10 β)-2,4a-dihydroxy-1-methyl-8-(methylene-d2)-gibbane-1,10-dicarboxylic acid 1,4a-lactone
Synonyms	GA4-d2, Gibberellin A4-[d2]
CAS Number	84693-21-0
Unlabeled CAS Number	468-44-0
Appearance	White to off-white solid

Table 2: Physicochemical Data for **Gibberellin A4-d2** and Gibberellin A4

Property	Gibberellin A4-d2	Gibberellin A4
Molecular Formula	C ₁₉ H ₂₂ D ₂ O ₅	C ₁₉ H ₂₄ O ₅
Molecular Weight	334.41 g/mol	332.4 g/mol
Purity	>95%	≥98% (mixture of isomers)
Melting Point	Not explicitly reported, expected to be similar to GA4.	201 - 205°C
Boiling Point	Not explicitly reported, expected to be similar to GA4.	574.2°C at 760 mmHg
Solubility	Expected to be similar to GA4.	Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.	-20°C

Experimental Protocols

Gibberellin A4-d2 is primarily utilized as an internal standard in the quantitative analysis of gibberellins by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[1][2]} The following is a generalized protocol for the extraction and analysis of gibberellins from plant tissues.

Plant Tissue Extraction and Purification

This protocol outlines the steps for extracting and purifying gibberellins from plant material prior to instrumental analysis.

Materials:

- Plant tissue (e.g., leaves, roots, seeds)
- Liquid nitrogen
- Mortar and pestle, or a tissue homogenizer
- Extraction solvent (e.g., 80% methanol with 1% acetic acid)
- **Gibberellin A4-d2** internal standard solution
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Centrifuge
- Nitrogen evaporator

Procedure:

- Sample Homogenization: Weigh 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.^[3] Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
- Extraction: Transfer the powdered tissue to a centrifuge tube and add 1 mL of cold extraction solvent containing a known amount of **Gibberellin A4-d2** internal standard. Vortex the mixture vigorously and incubate at 4°C with shaking for at least 1 hour.

- **Centrifugation:** Centrifuge the extract at high speed (e.g., 13,000 rpm) at 4°C for 10 minutes to pellet cell debris.
- **Supernatant Collection:** Carefully transfer the supernatant to a new tube. The pellet can be re-extracted for improved recovery.
- **Solid-Phase Extraction (SPE) Cleanup:**
 - Condition a C18 SPE cartridge by washing it with methanol followed by water.
 - Load the supernatant onto the conditioned cartridge.
 - Wash the cartridge with a non-polar solvent (e.g., water) to remove hydrophilic impurities.
 - Elute the gibberellins with a more polar solvent (e.g., 80% methanol).
- **Solvent Evaporation and Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization for GC-MS analysis.

Quantification by LC-MS/MS

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

- **Column:** C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
- **Mobile Phase A:** Water with 0.1% formic acid
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid
- **Gradient:** A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes)

- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C

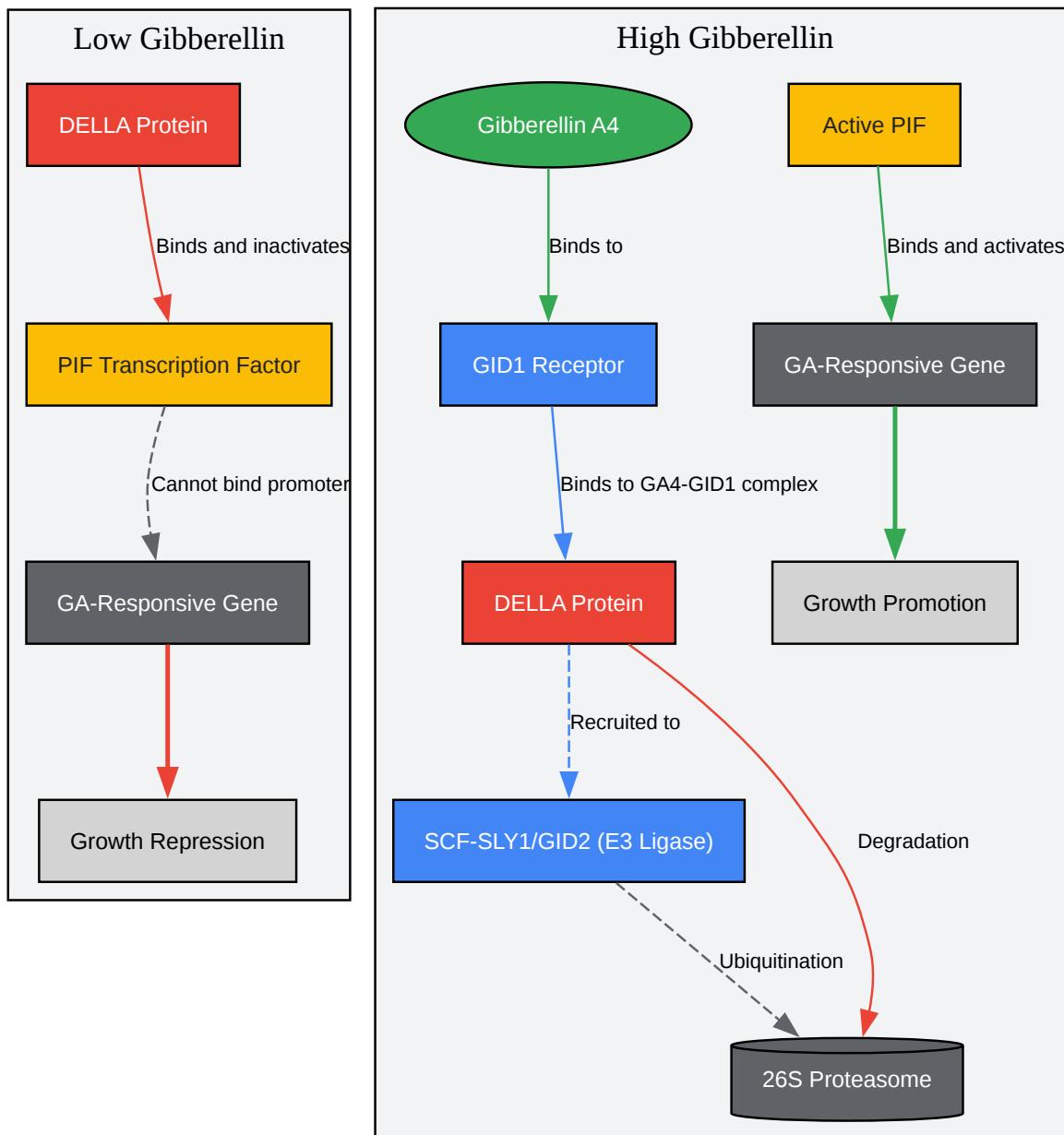
Mass Spectrometry Conditions (Example):

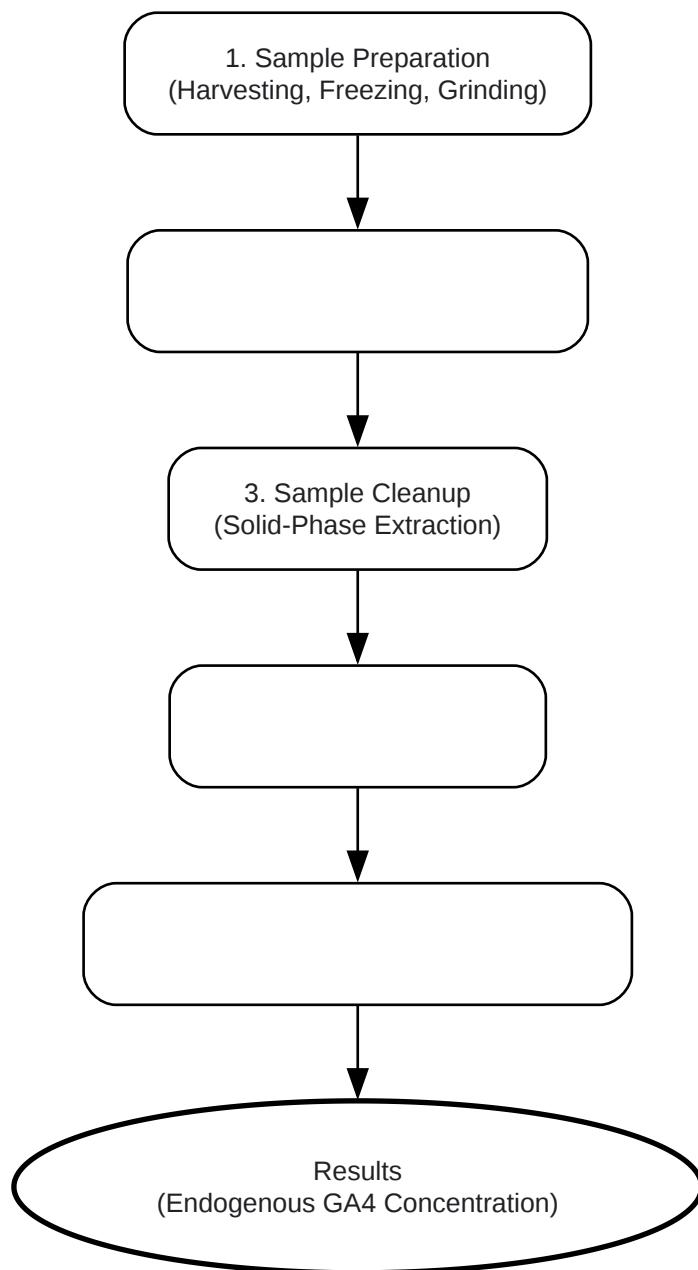
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both endogenous Gibberellin A4 and the **Gibberellin A4-d2** internal standard. The exact m/z values will depend on the specific instrument and experimental conditions.
- Data Analysis: The concentration of endogenous Gibberellin A4 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled Gibberellin A4 and a fixed concentration of **Gibberellin A4-d2**.

Signaling Pathways and Experimental Workflows

Gibberellin Biosynthesis Pathway

Gibberellins are synthesized from geranylgeranyl pyrophosphate (GGPP) through a series of enzymatic reactions that occur in different cellular compartments. The pathway can be broadly divided into three stages. The final steps involve the conversion of GA12 to various bioactive gibberellins, including GA4.


[Click to download full resolution via product page](#)


Caption: Simplified non-13-hydroxylation pathway of gibberellin biosynthesis leading to active GA4.

Gibberellin Signaling Pathway

Gibberellin signaling is primarily a de-repression pathway. In the absence of gibberellin, DELLA proteins repress the expression of gibberellin-responsive genes. The binding of bioactive

gibberellin (like GA4) to its receptor GID1 leads to the degradation of DELLA proteins, thereby allowing gene expression and promoting growth.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Gibberellin A4-d2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12401959#gibberellin-a4-d2-physical-and-chemical-properties\]](https://www.benchchem.com/product/b12401959#gibberellin-a4-d2-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com